D-(+)-Cellotetraose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-6-[(2S,3R,4S,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4S,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWUZLMQUOBSB-OVTKWTNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2O)O)O[C@H]3[C@@H](O[C@H]([C@H]([C@@H]3O)O)O[C@H]4[C@@H](OC([C@H]([C@@H]4O)O)O)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure of D-(+)-Cellotetraose

This guide provides a comprehensive overview of the chemical structure of D-(+)-Cellotetraose, tailored for researchers, scientists, and professionals in drug development.

Core Structure

This compound is a cello-oligosaccharide, specifically a tetrasaccharide, meaning it is composed of four sugar units. It is a primary product of cellulose (B213188) hydrolysis.[1] The fundamental structure consists of four D-glucose monosaccharide units linked together in a linear fashion.[2][3] The linkage between each successive glucose molecule is a β(1→4) glycosidic bond.[2][3] This specific type of linkage dictates the overall three-dimensional shape of the molecule and is characteristic of cellulose and its derivatives.

The chemical name can be expressed as O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose. The "D-(+)-" prefix indicates that it is the dextrorotatory isomer.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C24H42O21 | |

| Molecular Weight | 666.58 g/mol | |

| CAS Number | 38819-01-1 | |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in water (25 mg/mL) | |

| Melting Point | 252°C (decomposes) |

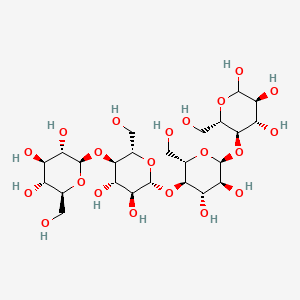

Structural Visualization

The following diagram illustrates the linear structure of this compound, highlighting the four D-glucose units and the interconnecting β(1→4) glycosidic bonds.

Caption: Linear structure of this compound.

Experimental Protocols for Structural Characterization

The structural elucidation and confirmation of this compound typically involve a combination of chromatographic and spectroscopic techniques. While specific experimental parameters can vary, the general methodologies are outlined below.

4.1. Production and Isolation

-

Enzymatic Hydrolysis of Cellulose: this compound can be produced by the controlled enzymatic hydrolysis of cellulosic materials using cellulase (B1617823) enzymes. The reaction is typically carried out in a buffered aqueous solution at an optimal temperature and pH for the specific cellulase used. The reaction is stopped, and the resulting mixture of cello-oligosaccharides is then subjected to purification.

4.2. Purification

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the purification and quantification of this compound.

-

Column: An amino-propyl stationary phase column is commonly used for the separation of oligosaccharides.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.

-

Detection: A refractive index detector (RID) is often used for detection.

-

Purity Assessment: The purity is determined by the peak area of the chromatogram.

-

4.3. Structural Analysis

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the purified compound, confirming its identity as a tetrasaccharide of glucose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the stereochemistry of the glycosidic linkages (β-configuration) and the connectivity between the glucose units (1→4 linkage). The chemical shifts and coupling constants of the anomeric protons and carbons provide definitive structural information.

The following diagram illustrates a general workflow for the production and characterization of this compound.

Caption: Experimental workflow for this compound.

References

D-(+)-Cellotetraose chemical and physical properties.

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellotetraose is a well-defined oligosaccharide composed of four β-(1→4) linked D-glucose units. As a fundamental building block of cellulose, the most abundant biopolymer on Earth, cellotetraose (B13520) plays a crucial role in various biological and industrial processes. It serves as a key substrate for cellulolytic enzymes, making it an invaluable tool in the study of biomass degradation and biofuel production. Furthermore, emerging research highlights the role of cello-oligosaccharides as signaling molecules in plant defense mechanisms, opening new avenues for research in agriculture and plant biology. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its role in enzymatic assays and biological signaling pathways.

Chemical and Physical Properties

This compound is a white, crystalline powder that is soluble in water. Its chemical and physical properties are summarized in the tables below.

General and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₄H₄₂O₂₁ |

| Molecular Weight | 666.58 g/mol |

| CAS Number | 38819-01-1 |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥95% (by HPLC) |

| Synonyms | Cellotetraose, β-D-Glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-D-glucose |

Physical Properties of this compound

| Property | Value |

| Melting Point | 252 °C (decomposes) |

| Solubility in Water | Soluble |

| Optical Rotation, [α]ᴅ²⁰ | Dextrorotatory (+). A specific numerical value is not readily available in publicly accessible literature. |

Experimental Protocols

Determination of Specific Rotation

The specific rotation of a chiral compound like this compound is a fundamental physical property that can be determined using a polarimeter.

Principle:

A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of an optically active substance. The specific rotation is calculated from the observed rotation, the concentration of the solution, and the path length of the sample tube.

Materials and Equipment:

-

This compound

-

Distilled or deionized water

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter with a sodium lamp (D-line, 589.3 nm)

-

Polarimeter sample tube (e.g., 1 dm)

-

Beakers and other standard laboratory glassware

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise amount of this compound (e.g., 100 mg) using an analytical balance.

-

Transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in distilled water, ensuring it is completely dissolved.

-

Carefully add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

-

Polarimeter Calibration (Zeroing):

-

Clean the polarimeter sample tube thoroughly with distilled water and then rinse with the solvent (distilled water in this case).

-

Fill the sample tube with distilled water, ensuring no air bubbles are present.

-

Place the filled sample tube in the polarimeter.

-

Turn on the sodium lamp and allow it to warm up.

-

Observe the field of view through the eyepiece and adjust the analyzer until the fields are of equal intensity (or at the point of minimum brightness, depending on the instrument).

-

Set the instrument reading to zero.

-

-

Sample Measurement:

-

Empty the sample tube and rinse it with a small amount of the prepared this compound solution.

-

Fill the sample tube with the this compound solution, again ensuring the absence of air bubbles.

-

Place the sample tube back into the polarimeter.

-

Observe the rotation of the plane-polarized light and adjust the analyzer to restore the initial field of view (equal intensity or minimum brightness).

-

Record the observed angle of rotation (α). The direction of rotation (clockwise or counter-clockwise) should be noted. For this compound, the rotation will be clockwise.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the sample tube in decimeters (dm)

-

c = concentration of the solution in g/mL

-

-

Mandatory Visualizations

Experimental Workflow: Cellulase (B1617823) Activity Assay

Signaling Pathway: Cello-oligosaccharide Induced Plant Defense

Conclusion

This compound is a critically important oligosaccharide for a diverse range of scientific disciplines. Its well-defined chemical structure and physical properties make it an ideal standard and substrate for biochemical and enzymatic studies. The experimental protocols provided in this guide offer a foundation for the accurate characterization of this and similar molecules. Furthermore, the elucidation of its role in plant signaling pathways underscores the expanding importance of cello-oligosaccharides in understanding fundamental biological processes. This technical guide serves as a valuable resource for researchers and professionals engaged in drug development, biotechnology, and fundamental scientific research, providing the necessary information to effectively utilize this compound in their work.

A Technical Guide to D-(+)-Cellotetraose: From Natural Sources to Production Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellotetraose, a tetrasaccharide composed of four β-(1→4) linked D-glucose units, is a key intermediate in the enzymatic degradation of cellulose (B213188). Its role as a signaling molecule in plant-microbe interactions and its potential applications in biotechnology and pharmaceuticals have spurred interest in its natural sources and production. This technical guide provides a comprehensive overview of the natural occurrence of cellotetraose (B13520) and details various methodologies for its production, including enzymatic hydrolysis, chemical synthesis, and microbial fermentation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in the field.

Natural Sources of this compound

This compound is not typically found in significant quantities as a free oligosaccharide in nature. Instead, its primary natural source is cellulose, the most abundant biopolymer on Earth and a major structural component of plant cell walls.[1][2][3] The degradation of cellulose by various microorganisms, particularly fungi and bacteria, releases a mixture of cello-oligosaccharides, including cellotetraose.

1.1. Plant Biomass:

Cellulose is a linear polymer of D-glucose units linked by β-1,4-glycosidic bonds and constitutes a significant portion of various plant materials.[4][5] While direct quantification of free cellotetraose in plants is not commonly reported due to its transient nature, the potential for its release is directly related to the cellulose content of the biomass.

Table 1: Cellulose Content in Various Plant Sources

| Plant Source | Cellulose Content (% of dry weight) |

| Cotton | 88-96 |

| Wood | 40-50 |

| Grasses | 33-39 |

| Sugarcane Bagasse | ~45 |

| Corn Stover | 35-40 |

Note: Values are approximate and can vary depending on the specific species, age, and growing conditions of the plant.

1.2. Microbial Degradation:

The liberation of cellotetraose from cellulose is primarily a result of enzymatic activity by cellulolytic microorganisms. These organisms secrete a cocktail of enzymes, including endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases, that work synergistically to break down the complex structure of cellulose.

-

Fungi: Species such as Trichoderma reesei, Aspergillus niger, and Phanerochaete chrysosporium are well-known producers of cellulases that can generate cello-oligosaccharides. Endoglucanases randomly cleave internal β-1,4-glycosidic bonds within the cellulose chain, creating new chain ends and releasing oligosaccharides of varying lengths, including cellotetraose.

-

Bacteria: Anaerobic bacteria like Clostridium thermocellum possess highly efficient cellulase (B1617823) systems called cellulosomes, which can effectively degrade crystalline cellulose. Some of these bacterial enzymes have been shown to specifically produce cellotetraose as a major hydrolysis product. Aerobic bacteria, including species of Bacillus and Pseudomonas, also contribute to cellulose degradation and the release of cello-oligosaccharides.

Production of this compound

The production of this compound can be achieved through several methods, with enzymatic hydrolysis being the most common and specific approach. Chemical synthesis and microbial fermentation offer alternative routes.

2.1. Enzymatic Hydrolysis of Cellulose:

The controlled enzymatic hydrolysis of cellulose is the most prevalent method for producing cellotetraose. The key is to utilize specific cellulases and reaction conditions that favor the accumulation of cellotetraose and prevent its further hydrolysis to cellobiose (B7769950) and glucose.

2.1.1. Key Enzymes and Their Roles:

-

Endoglucanases (EGs): These enzymes are crucial for initiating the breakdown of cellulose by randomly cleaving internal glycosidic bonds, which increases the number of accessible chain ends for exoglucanases and releases a range of cello-oligosaccharides.

-

Cellobiohydrolases (CBHs): These exoglucanases act on the reducing or non-reducing ends of cellulose chains, processively releasing cellobiose. While essential for overall cellulose degradation, their activity needs to be balanced to prevent the rapid conversion of larger oligosaccharides.

-

Processive Endoglucanases: Certain endoglucanases, such as Cel9R from Clostridium thermocellum, exhibit processive activity and have been identified as producing cellotetraose as a primary product.

-

β-Glucosidases (BGs): These enzymes hydrolyze cellobiose and other short-chain cello-oligosaccharides to glucose. To maximize cellotetraose yield, the activity of β-glucosidases should be minimized or inhibited.

2.1.2. Experimental Protocol: Enzymatic Production of Cellotetraose from Microcrystalline Cellulose

This protocol provides a general framework for the enzymatic production of cellotetraose. Optimization of specific parameters will be necessary depending on the enzyme source and desired product purity.

Materials:

-

Microcrystalline cellulose (e.g., Avicel)

-

Cellulase preparation with high endoglucanase and low β-glucosidase activity (e.g., from Trichoderma reesei or a specific engineered enzyme)

-

Citrate or acetate (B1210297) buffer (e.g., 50 mM, pH 4.5-5.0)

-

(Optional) β-glucosidase inhibitor (e.g., δ-gluconolactone)

-

Reaction vessel with temperature and pH control

Procedure:

-

Substrate Preparation: Prepare a suspension of microcrystalline cellulose in the buffer at a desired concentration (e.g., 1-10% w/v).

-

Enzyme Addition: Add the cellulase preparation to the substrate suspension. The enzyme loading will need to be optimized but can range from 1-20 Filter Paper Units (FPU) per gram of cellulose.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the cellulase (e.g., 50-60°C) with gentle agitation for a predetermined time (e.g., 4-24 hours). The reaction time is a critical parameter to control the degree of hydrolysis and maximize the yield of cellotetraose.

-

Reaction Termination: Stop the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes) or by rapid cooling and pH adjustment.

-

Separation and Purification:

-

Centrifuge the reaction mixture to pellet the remaining insoluble cellulose.

-

The supernatant containing the soluble cello-oligosaccharides can be further purified.

-

Purification can be achieved using techniques such as size-exclusion chromatography (SEC) or preparative high-performance liquid chromatography (HPLC).

-

2.1.3. Quantitative Data from Enzymatic Hydrolysis:

The yield of cellotetraose from enzymatic hydrolysis is highly dependent on the substrate, enzyme system, and reaction conditions.

Table 2: Exemplary Yields of Cello-oligosaccharides from Enzymatic Hydrolysis

| Substrate | Enzyme Source | Key Cello-oligosaccharide(s) | Yield (mg/g substrate) | Reference |

| Sugarcane Straw | Engineered Endoglucanases & LPMO | Cello-oligosaccharides (unspecified) | 60.49 | |

| Grape Marc | Endoglucanase | Cellobiose, Cellotriose (B13521), Cellopentaose | Not specified |

Note: This table is illustrative. Specific yields of cellotetraose require detailed product analysis from targeted experiments.

2.2. Chemical Synthesis:

Chemoenzymatic synthesis offers a more controlled approach to producing specific oligosaccharides like cellotetraose. This method combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions.

2.2.1. General Chemoenzymatic Strategy:

A common strategy involves the enzymatic elongation of a smaller acceptor molecule using a glycosyltransferase and an activated sugar donor.

2.2.2. Experimental Protocol: Chemoenzymatic Synthesis of Cellotetraose (Conceptual)

This protocol outlines a conceptual chemoenzymatic approach.

Materials:

-

Cellotriose (acceptor)

-

Activated glucose donor (e.g., UDP-glucose or glucose-1-phosphate)

-

A suitable β-1,4-glucosyltransferase or phosphorylase

-

Buffer system appropriate for the enzyme

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup: Dissolve cellotriose and the activated glucose donor in the buffer.

-

Enzymatic Reaction: Initiate the reaction by adding the glycosyltransferase or phosphorylase.

-

Incubation: Incubate the reaction mixture under optimal conditions for the enzyme (temperature, pH).

-

Monitoring: Monitor the progress of the reaction by techniques like thin-layer chromatography (TLC) or HPLC.

-

Purification: Once the desired product is formed, purify the cellotetraose from the reaction mixture using chromatographic methods.

2.3. Microbial Fermentation:

Certain microorganisms can be cultivated under specific conditions to produce and secrete cello-oligosaccharides. This can involve wild-type strains or genetically engineered organisms.

2.3.1. Key Microorganisms:

-

Clostridium thermocellum : This thermophilic bacterium is a prime candidate due to its efficient cellulosome that can be modulated to favor the production of specific cello-oligosaccharides.

-

Ruminococcus albus : Another anaerobic bacterium found in the rumen, known for its ability to degrade cellulose and produce cello-oligosaccharides.

-

Genetically Engineered Escherichia coli : E. coli can be engineered to express cellulase genes and transporters for the production and secretion of cello-oligosaccharides.

2.3.2. Fermentation and Purification Workflow:

Purification and Analysis

3.1. Purification Methods:

The purification of this compound from complex mixtures resulting from hydrolysis or fermentation is crucial for obtaining a high-purity product.

-

Chromatography:

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their size, effective for separating cello-oligosaccharides of different degrees of polymerization.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC with appropriate columns (e.g., amino- or carbohydrate-specific columns) can provide high-resolution separation and purification.

-

-

Precipitation: Fractional precipitation with solvents like ethanol (B145695) can be used for initial enrichment of oligosaccharides.

3.2. Analytical Techniques:

The purity and structure of the produced this compound can be confirmed using various analytical methods.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the cellotetraose and to quantify its concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for the structural elucidation of oligosaccharides, confirming the glycosidic linkages and the anomeric configuration.

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight of the oligosaccharide and to aid in its structural characterization.

Signaling Pathways and Experimental Workflows

4.1. Enzymatic Hydrolysis of Cellulose:

The enzymatic breakdown of cellulose is a complex process involving the synergistic action of different cellulases. The following diagram illustrates the general pathway leading to the formation of cello-oligosaccharides.

Conclusion

This compound, a product of cellulose degradation, holds significant potential for various applications. While its natural abundance is limited to transient release during microbial decomposition of plant biomass, efficient production methods have been developed. Enzymatic hydrolysis remains the most practical approach, with opportunities for optimization through the selection of specific enzymes and reaction conditions to maximize cellotetraose yield. Chemoenzymatic synthesis and microbial fermentation offer promising alternative routes for controlled and potentially large-scale production. Further research into novel enzyme discovery, protein engineering, and process optimization will continue to enhance the availability of this valuable oligosaccharide for scientific and industrial purposes.

References

- 1. Fungal trait: Breakdown of cellulose [sites.uci.edu]

- 2. The plant cell wall—dynamic, strong, and adaptable—is a natural shapeshifter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scientists witness living plant cells generate cellulose and form cell walls for the first time | EurekAlert! [eurekalert.org]

- 4. microbenotes.com [microbenotes.com]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

The Pivotal Role of D-(+)-Cellotetraose in the Enzymatic Hydrolysis of Cellulose: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic hydrolysis of cellulose (B213188) is a cornerstone of modern biotechnology, pivotal for the production of biofuels and other bio-based products. This process relies on the synergistic action of cellulase (B1617823) enzymes, which depolymerize complex cellulose chains into fermentable sugars. While glucose and cellobiose (B7769950) are the most recognized products, larger cello-oligosaccharides, particularly D-(+)-Cellotetraose, play a multifaceted and critical role that influences the overall efficiency of hydrolysis. This technical guide provides an in-depth examination of this compound, detailing its function as a key intermediate, a substrate for β-glucosidases, and a crucial signaling molecule for the induction of cellulase gene expression. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the underlying biochemical pathways and workflows.

Introduction: The Cellulose Hydrolysis Cascade

Cellulose, a linear polymer of β-(1,4)-linked D-glucose units, is the most abundant biopolymer on Earth. Its crystalline structure renders it highly resistant to degradation. Enzymatic hydrolysis is accomplished by a consortium of cellulase enzymes, primarily:

-

Endo-β-1,4-glucanases (EGs): These enzymes randomly cleave internal glycosidic bonds within the amorphous regions of cellulose, creating new chain ends.

-

Exo-β-1,4-glucanases (or Cellobiohydrolases, CBHs): These enzymes processively act on the reducing or non-reducing ends of cellulose chains, releasing primarily cellobiose.

-

β-Glucosidases (BGLs): These enzymes hydrolyze short-chain cello-oligosaccharides, including cellobiose and cellotetraose (B13520), into glucose. Their action is critical for alleviating product inhibition of EGs and CBHs by cellobiose.[1]

Within this cascade, this compound (a tetramer of four glucose units) emerges not merely as a transient intermediate, but as a molecule with significant biochemical influence.

The Multifaceted Roles of this compound

A Key Intermediate Product

Endoglucanases and cellobiohydrolases work in concert to break down long cellulose chains into smaller, soluble cello-oligosaccharides. This compound is a significant product of this initial degradation, representing a branch point in the pathway: it can be further hydrolyzed by either endoglucanases or β-glucosidases.[2][3] The relative concentration of cellotetraose and other oligosaccharides can influence the overall rate and efficiency of the saccharification process.

A Primary Substrate for Hydrolytic Enzymes

While cellobiose is the canonical substrate for β-glucosidases, these enzymes can also efficiently hydrolyze larger oligosaccharides. The action of β-glucosidase on cellotetraose can proceed through multiple steps, releasing glucose, cellotriose (B13521), and cellobiose as intermediates before complete conversion to glucose. Furthermore, some endoglucanases show high catalytic activity towards cellotetraose, in some cases requiring a substrate of at least four glucose units to be catalytically active.[4] This highlights cellotetraose as a critical substrate for multiple enzyme classes.

A Signaling Molecule for Cellulase Induction

Perhaps the most sophisticated role of cellotetraose is as an inducer of cellulase gene expression in cellulolytic fungi. Insoluble cellulose cannot enter the fungal cell to trigger an enzymatic response. Instead, fungi maintain a basal level of cellulase expression. When cellulose is present, these enzymes generate soluble oligosaccharides like cellobiose, cellotriose, and cellotetraose.[5] These molecules, particularly cellotriose and cellotetraose in fungi such as Phanerochaete chrysosporium, are transported into the cell and act as true inducers, activating a cascade of transcription factors.

Key transcription factors involved in this regulation include activators like XYR1 (XlnR), ACE2, CLR-1, and CLR-2, and repressors like CRE1, which mediates carbon catabolite repression in the presence of glucose. The uptake of cellodextrins signals the presence of cellulose in the environment, leading to the large-scale transcription and secretion of cellulolytic enzymes.

Role in Enzyme Inhibition

While D-(+)-Cellobiose is widely recognized as a potent competitive inhibitor of cellobiohydrolases and endoglucanases, the inhibitory role of cellotetraose is less pronounced and not well-documented. Some studies suggest that cellodextrins with a degree of polymerization of 4-7 are not significant inhibitors of related transport proteins, and some cellulases are active on cellotetraose, treating it as a substrate rather than a dead-end inhibitor. The primary inhibitory pressure in industrial hydrolysis settings remains from the accumulation of cellobiose and glucose.

Quantitative Data Presentation

Quantitative analysis of enzyme-substrate interactions is crucial for modeling and optimizing hydrolysis processes. The following tables summarize available data from molecular docking studies and enzyme kinetics.

Table 1: Molecular Docking Binding Affinities for Cellotetraose and Related Substrates

Molecular docking simulations predict the binding affinity between a ligand (e.g., cellotetraose) and a protein. A more negative binding energy indicates a more stable and favorable interaction. Data consistently show that cellotetraose has a strong binding affinity for the active sites of cellulolytic enzymes, often greater than that of cellobiose.

| Enzyme Class | Origin Organism | Ligand | Binding Energy (kcal/mol) | Reference |

| Endoglucanase | Fusarium oxysporum | Cellotetraose | -530.72 (PMF Score) | |

| Endoglucanase | Bacillus sp. | Cellotetraose | -12.44 | |

| Exocellulase | Bacillus sp. | Cellotetraose | -14.75 | |

| β-Glucosidase (BglB) | Paenibacillus polymyxa | Cellotetraose | -5.68 (kJ/mol) | |

| β-Glucosidase (BglB) | Paenibacillus polymyxa | Cellobiose | -6.20 (kJ/mol) |

Note: Direct comparison between studies can be challenging due to different algorithms and scoring functions (e.g., PMF vs. kcal/mol).

Table 2: Kinetic Parameters of Cellulolytic Enzymes on Cello-oligosaccharides

Specific kinetic data (Km, Vmax) for cellotetraose are not widely reported. The table below presents available data for β-glucosidase with cellobiose for comparative context, as this is the subsequent product in the hydrolysis chain.

| Enzyme | Origin Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |

| β-Glucosidase | Trichoderma reesei | Cellobiose | 1.22 | 1.14 | |

| β-Glucosidase (BglA) | Thermotoga maritima | Cellobiose | 22.3 | 63.1 | |

| β-Glucosidase | Melanocarpus sp. | pNPG* | 3.3 | 43.68 |

*p-Nitrophenyl-β-D-glucopyranoside (pNPG) is a common synthetic substrate used for β-glucosidase assays.

Experimental Protocols

Protocol 1: Analysis of Hydrolysis Products by HPLC

This protocol describes the enzymatic hydrolysis of a cellulose substrate and the subsequent analysis of soluble cello-oligosaccharides, including cellotetraose, using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Substrate Preparation: Prepare a 1% (w/v) suspension of a cellulosic substrate (e.g., Avicel, Phosphoric Acid Swollen Cellulose) in 50 mM sodium acetate buffer, pH 4.8.

-

Enzyme Reaction: Pre-heat the substrate suspension to 50°C. Initiate the reaction by adding a cellulase enzyme cocktail (e.g., from Trichoderma reesei) to a final concentration of 10-20 FPU/g of cellulose.

-

Incubation: Incubate the reaction mixture at 50°C with constant agitation (e.g., 150 rpm) for a time course (e.g., 0, 1, 4, 8, 24 hours).

-

Sampling and Termination: At each time point, withdraw an aliquot (e.g., 1 mL) and immediately terminate the reaction by boiling for 10 minutes or by adding a stop solution (e.g., 0.1 M NaOH) to denature the enzymes.

-

Sample Clarification: Centrifuge the terminated samples at >10,000 x g for 10 minutes to pellet any remaining solids. Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Analysis:

-

System: An HPLC system equipped with a Refractive Index (RI) detector.

-

Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87P, is suitable for separating cello-oligosaccharides.

-

Mobile Phase: HPLC-grade deionized water.

-

Flow Rate: 0.6 mL/min.

-

Temperature: 80-85°C for the column oven.

-

-

Quantification: Prepare standard curves using purified glucose, cellobiose, cellotriose, and cellotetraose. Identify and quantify the peaks in the experimental samples by comparing retention times and integrating peak areas against the standard curves.

Protocol 2: β-Glucosidase Activity Assay Using a Chromogenic Substrate

This protocol details a standard method for measuring β-glucosidase activity using the synthetic chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). While the natural substrate is cellotetraose, pNPG is often used for high-throughput screening and kinetic analysis due to the ease of detecting the product, p-nitrophenol.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM sodium citrate (B86180) buffer, pH 4.8-5.0.

-

Substrate Solution: 5 mM pNPG in assay buffer.

-

Stop Solution: 1 M sodium carbonate (Na₂CO₃).

-

Enzyme Dilutions: Prepare serial dilutions of the β-glucosidase sample in cold assay buffer.

-

-

Assay Procedure:

-

Pipette 90 µL of the substrate solution into wells of a 96-well microplate.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 50°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the diluted enzyme solution to each well.

-

Incubate for exactly 10-30 minutes at 50°C.

-

Terminate the reaction by adding 100 µL of Stop Solution to each well. The solution will turn yellow.

-

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculation:

-

Create a standard curve using known concentrations of p-nitrophenol (pNP).

-

Convert the absorbance readings of the samples to the amount of pNP released (in µmol).

-

Calculate the enzyme activity. One unit (U) of β-glucosidase activity is defined as the amount of enzyme that releases 1 µmol of pNP per minute under the specified conditions.

-

To adapt this assay for cellotetraose, the pNPG substrate is replaced with a defined concentration of cellotetraose. The reaction is stopped (e.g., by heat) and the amount of glucose produced is measured using a glucose oxidase-peroxidase (GOPOD) assay kit.

Protocol 3: Fungal Cellulase Induction Assay

This protocol describes how to test the ability of cellotetraose to induce cellulase production in a filamentous fungus like Trichoderma reesei or Neurospora crassa.

Methodology:

-

Pre-culture: Inoculate fungal spores into a minimal medium containing a non-inducing, repressive carbon source like 2% glucose. Grow for 24-48 hours until a sufficient mycelial mass is formed.

-

Induction Step:

-

Harvest the mycelia by filtration and wash thoroughly with sterile, carbon-free minimal medium to remove all traces of glucose.

-

Transfer a defined mass of washed mycelia (e.g., 1 g wet weight) into flasks containing fresh minimal medium with no carbon source (starvation control).

-

To experimental flasks, add the inducing carbon source:

-

Test: 1-2 mM this compound.

-

Positive Control: 1% Avicel cellulose.

-

Negative Control: No carbon source.

-

-

-

Incubation: Incubate the cultures at the optimal growth temperature (e.g., 28-30°C) with shaking for 8-24 hours.

-

Sample Collection: At various time points, harvest the culture supernatant by centrifugation or filtration. This supernatant contains the secreted enzymes.

-

Activity Measurement: Measure the total cellulase activity in the supernatant using a Filter Paper Assay (FPA) or an endoglucanase activity assay (e.g., using carboxymethyl cellulose, CMC). An increase in cellulase activity in the cellotetraose-containing flask compared to the negative control indicates induction.

-

(Optional) Gene Expression Analysis: Harvest mycelia at each time point, extract total RNA, and perform quantitative reverse transcription PCR (qRT-PCR) using primers for key cellulase genes (e.g., cbh1, egl1) to directly measure changes in transcript levels.

Conclusion and Future Outlook

This compound is far more than a simple intermediate in cellulose hydrolysis. It serves as a primary substrate for multiple cellulolytic enzymes and, critically, acts as a key signaling molecule that informs a microorganism of the availability of cellulose, thereby triggering the robust expression of the necessary degradative enzymes. While its role as a direct inhibitor appears minor compared to cellobiose, its central position in the hydrolysis and induction pathways makes it a crucial molecule for understanding and engineering more efficient biomass conversion processes.

Future research should focus on elucidating the precise kinetic parameters (Km, kcat) of various β-glucosidases and endoglucanases on cellotetraose to improve kinetic models. Furthermore, a deeper understanding of the cellodextrin transport mechanisms and the downstream signaling pathways they activate will provide new targets for the genetic engineering of hyper-producing fungal strains, ultimately advancing the economic viability of cellulosic biofuels and biochemicals.

References

The Pivotal Role of Cellotetraose in Microbial Physiology and Cellulase Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellotetraose (B13520), a β-1,4-linked tetramer of glucose, has emerged as a key signaling molecule and carbon source in a diverse range of microorganisms, playing a critical role in the intricate process of cellulose (B213188) degradation. This in-depth technical guide explores the multifaceted biological functions of cellotetraose, with a particular focus on its role in inducing the expression of cellulolytic enzymes, its transport across cellular membranes, and its metabolism. We provide a comprehensive overview of the current understanding of cellotetraose-mediated signaling pathways in prominent cellulolytic fungi and bacteria, supplemented with quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their exploration of microbial cellulolytic systems. This guide is intended to serve as a valuable resource for scientists and drug development professionals interested in harnessing the power of microbial cellulolysis for biotechnological and therapeutic applications.

Introduction

The enzymatic breakdown of cellulose, the most abundant biopolymer on Earth, is a cornerstone of global carbon cycling and holds immense potential for the production of biofuels and other bio-based products. Microorganisms, particularly fungi and bacteria, have evolved sophisticated enzymatic machinery to deconstruct this recalcitrant polysaccharide. Central to this process is the generation of soluble cello-oligosaccharides, which act not only as carbon sources but also as crucial inducers of cellulase (B1617823) gene expression. Among these, cellotetraose has been identified as a potent signaling molecule in several key cellulolytic microorganisms. Understanding the precise biological functions of cellotetraose is paramount for optimizing industrial enzymatic processes and for the development of novel antimicrobial strategies targeting cellulose metabolism in pathogenic microbes.

Cellotetraose as a Potent Inducer of Cellulase Gene Expression

In many cellulolytic microorganisms, the presence of cellulose triggers the transcription of genes encoding cellulases. Soluble cello-oligosaccharides, derived from the initial, low-level enzymatic activity on cellulose, are believed to be the true inducers that enter the cell and initiate a signaling cascade.

Quantitative Analysis of Gene Expression in Phanerochaete chrysosporium

The white-rot fungus Phanerochaete chrysosporium is a model organism for studying lignin (B12514952) and cellulose degradation. Studies have shown that cellotetraose is a more potent inducer of certain cellobiohydrolase genes than cellobiose (B7769950).[1][2][3] Real-time quantitative PCR (RT-qPCR) has been employed to quantify the transcript levels of various cellulase genes in response to different cello-oligosaccharides.

Table 1: Transcript Levels of Cellobiohydrolase Genes in Phanerochaete chrysosporium Induced by Cellooligosaccharides [1][2]

| Gene | Inducer (100 µM) | Transcript Copies per 10⁵ Actin Transcripts |

| cel7C | Cellotriose (B13521) | ~1.5 x 10⁶ |

| Cellotetraose | ~2.7 x 10⁶ | |

| Cellobiose | Significantly lower than cellotriose and cellotetraose | |

| cel7D | Cellotriose | ~1.7 x 10⁶ |

| Cellotetraose | ~1.0 x 10⁶ | |

| Cellobiose | Little to no induction |

Data synthesized from multiple sources indicating the strong inducing effect of cellotriose and cellotetraose.

The ClbR-Mediated Signaling Pathway in Aspergillus aculeatus

In the filamentous fungus Aspergillus aculeatus, a Zn(II)2Cys6-type transcription factor, ClbR (Cellobiose Response Regulator), plays a central role in the cellobiose- and cellulose-responsive induction of cellulase and xylanase genes. ClbR has been shown to interact with a paralogous transcription factor, ClbR2, to cooperatively regulate the expression of carbohydrate-active enzyme (CAZyme) genes. This interaction highlights a sophisticated regulatory network for fine-tuning the expression of genes involved in plant cell wall degradation.

Below is a simplified representation of the ClbR-mediated signaling pathway.

Transport of Cellotetraose Across the Microbial Cell Membrane

For cellotetraose to act as an intracellular inducer and a carbon source, it must be efficiently transported into the cell. Microorganisms have evolved specialized transport systems for the uptake of cello-oligosaccharides.

Cellodextrin Transporters in Clostridium thermocellum

The thermophilic bacterium Clostridium thermocellum possesses multiple ATP-binding cassette (ABC) transporters for the uptake of cellodextrins. Isothermal titration calorimetry (ITC) has been used to determine the binding affinities of the solute-binding proteins (SBPs) of these transporters for various cello-oligosaccharides.

Table 2: Dissociation Constants (KD) of Solute-Binding Proteins from Clostridium thermocellum for Cellodextrins

| Solute-Binding Protein | Ligand | Dissociation Constant (KD) in µM |

| CbpB | Cellotetraose | 0.562 |

| Cellobiose | Higher KD than for Cellotetraose | |

| Cellotriose | Higher KD than for Cellotetraose | |

| Cellopentaose | Higher KD than for Cellotetraose | |

| CbpA | Cellotriose | Binds specifically |

| Cellobiose | No binding | |

| Cellotetraose | No binding |

Data highlights the high affinity of the CbpB transporter for cellotetraose.

The following diagram illustrates the workflow for characterizing cellodextrin transporters.

Metabolism of Cellotetraose

Once inside the cell, cellotetraose is typically hydrolyzed into smaller glucose units by intracellular β-glucosidases, which can then enter central metabolic pathways such as glycolysis.

Enzyme Kinetics of β-Glucosidases

The efficiency of cellotetraose metabolism is dependent on the kinetic properties of intracellular β-glucosidases. These enzymes exhibit varying specificities and catalytic efficiencies for different cello-oligosaccharides.

Table 3: Kinetic Parameters of a β-Glucosidase from Sporothrix schenckii

| Substrate | Km (mM) | Vmax (nmol·mg⁻¹·min⁻¹) |

| p-NPG | 44.14 | 22.49 |

| 4-MUG | 0.012 | 2.56 |

| Cellobiose | - | Higher activity than cellotetraose |

| Cellotriose | - | Lower activity than cellobiose |

| Cellotetraose | - | Lower activity than cellobiose |

Note: Quantitative Km and Vmax values for cellotetraose were not provided in the source, but relative activity was reported.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Real-Time Quantitative PCR (RT-qPCR) Analysis of Cellulase Gene Expression in Phanerochaete chrysosporium

This protocol is adapted from methodologies described for quantifying cellulase gene expression.

1. Fungal Culture and Induction:

-

Grow P. chrysosporium in a suitable liquid medium (e.g., nitrogen-limited BIII medium) with a non-inducing carbon source (e.g., 2% w/v glucose) for a specified period (e.g., 4 days) to establish a mycelial mat.

-

Wash the mycelia with sterile water to remove residual glucose.

-

Transfer the mycelia to a fresh medium containing the desired concentration of the inducer (e.g., 100 µM cellotetraose) or a control (e.g., glucose or no sugar).

-

Incubate for various time points (e.g., 1, 3, 6, 12, 24 hours) to capture the dynamics of gene expression.

2. RNA Extraction:

-

Harvest the mycelia by filtration and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen mycelia to a fine powder using a mortar and pestle.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

3. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers according to the manufacturer's protocol.

4. Real-Time qPCR:

-

Prepare the qPCR reaction mixture containing:

-

SYBR Green Master Mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

-

Forward and reverse primers for the target genes (e.g., cel7C, cel7D) and a reference gene (e.g., actin). Primer sequences for P. chrysosporium cel7 genes can be designed based on published sequences.

-

Diluted cDNA template.

-

-

Perform the qPCR reaction using a real-time PCR system (e.g., Applied Biosystems 7500) with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative or absolute transcript abundance. For absolute quantification, generate a standard curve using a serial dilution of a plasmid containing the target gene sequence.

-

Normalize the expression of the target genes to the expression of the reference gene.

Protocol for Cellodextrin Transport Assay in Clostridium thermocellum

This protocol is a composite of methods described for studying sugar transport in bacteria.

1. Cell Culture and Preparation:

-

Grow C. thermocellum anaerobically in a defined medium containing cellobiose as the primary carbon source to induce the expression of cellodextrin transporters.

-

Harvest the cells in the mid-exponential phase by centrifugation at 4°C.

-

Wash the cell pellet twice with an appropriate ice-cold buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 5 mM MgCl₂).

-

Resuspend the cells in the same buffer to a final concentration of approximately 1-2 mg of total protein per mL.

2. Transport Assay:

-

Pre-warm the cell suspension to the desired temperature (e.g., 60°C for the thermophilic C. thermocellum).

-

Initiate the transport assay by adding a radiolabeled substrate (e.g., [¹⁴C]-cellotetraose) at a specific concentration.

-

At various time intervals (e.g., 15, 30, 45, 60 seconds), take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane filter.

-

Rapidly wash the filter with an ice-cold stop buffer (e.g., the same buffer containing 100 mM LiCl) to terminate the uptake and remove extracellular radiolabel.

3. Measurement of Radioactivity:

-

Place the filters in scintillation vials containing a suitable scintillation cocktail.

-

Measure the radioactivity associated with the cells using a liquid scintillation counter.

4. Data Analysis:

-

Determine the initial rate of transport from the linear portion of the uptake curve (radioactivity vs. time).

-

To determine the kinetic parameters (Km and Vmax), perform the transport assay at various substrate concentrations.

-

Plot the initial transport rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol for Isothermal Titration Calorimetry (ITC) of Protein-Carbohydrate Interactions

This protocol is based on standard procedures for ITC analysis of protein-ligand binding.

1. Sample Preparation:

-

Express and purify the solute-binding protein (SBP) of the transporter of interest.

-

Prepare a solution of the SBP (e.g., 10-50 µM) and a solution of cellotetraose (e.g., 100-500 µM) in the same, thoroughly degassed buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl). Dialyzing both the protein and the ligand against the same buffer is crucial to minimize heats of dilution.

2. ITC Experiment:

-

Use an isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC).

-

Load the SBP solution into the sample cell and the cellotetraose solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

-

Perform a series of injections of the cellotetraose solution into the SBP solution, allowing the system to reach equilibrium after each injection.

-

A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.

3. Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Subtract the heat of dilution from the heat of binding.

-

Plot the corrected heat changes per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Implications for Drug Development

The essential role of cellotetraose and other cello-oligosaccharides in the survival and virulence of certain microorganisms presents potential targets for novel antimicrobial therapies. For instance, in pathogenic fungi that rely on cellulose degradation for nutrient acquisition within a host, inhibiting cellodextrin transporters or the downstream signaling pathways could disrupt their ability to proliferate. Furthermore, understanding the specificities of microbial cellulases for different cello-oligosaccharides can inform the design of enzyme inhibitors. A deeper comprehension of the molecular mechanisms governing cellotetraose utilization can pave the way for the development of targeted drugs that interfere with these vital microbial processes.

Conclusion

Cellotetraose is a key player in the complex world of microbial cellulose degradation, acting as both a vital nutrient and a potent signaling molecule. This guide has provided a comprehensive overview of its biological functions, from inducing cellulase gene expression to its transport and metabolism. The quantitative data and detailed experimental protocols presented herein are intended to equip researchers with the necessary tools to further unravel the intricacies of cellotetraose-mediated processes in microorganisms. A continued exploration of this field will undoubtedly lead to significant advancements in biotechnology and the development of novel therapeutic strategies.

References

- 1. Cellodextrin preparation by mixed-acid hydrolysis and chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of cellodextrin transporters from Neurospora crassa in Saccharomyces cerevisiae for cellobiose fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of D-(+)-Cellotetraose.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-(+)-Cellotetraose, a significant oligosaccharide in biofuel research, enzymology, and plant-microbe interactions. This document details its chemical properties, experimental protocols for its production and analysis, and its role in biological signaling pathways.

I. Core Properties of this compound

This compound is a cello-oligosaccharide, a primary product of cellulose (B213188) hydrolysis.[1] It is composed of four D-glucose units linked by β-1,4-glycosidic bonds.[2] This compound is a key substrate for cellulolytic enzymes and serves as an energy source for cellulolytic bacteria.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₄₂O₂₁ | [1][3] |

| Molecular Weight | 666.58 g/mol | |

| CAS Number | 38819-01-1 | |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in water (25 mg/mL) | |

| Purity (Typical) | ≥85% (HPLC) |

II. Experimental Protocols

This section outlines detailed methodologies for the enzymatic production and subsequent analysis of this compound.

A. Enzymatic Production of this compound from Cellulose

This protocol describes the hydrolysis of cellulose to produce a mixture of cello-oligosaccharides, including cellotetraose.

Objective: To generate this compound through the enzymatic hydrolysis of a cellulose substrate.

Materials:

-

Microcrystalline cellulose (Substrate)

-

Cellulase (B1617823) enzyme complex (e.g., from Trichoderma reesei)

-

50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)

-

Deionized water

-

Shaker incubator

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Substrate Preparation: Prepare a suspension of microcrystalline cellulose in 50 mM sodium acetate buffer. A typical concentration is 5% (w/v).

-

Enzyme Addition: Add the cellulase enzyme complex to the cellulose suspension. The enzyme loading can be optimized, but a starting point is 20-25 Filter Paper Units (FPU) per gram of cellulose.

-

Incubation: Incubate the reaction mixture in a shaker bath at a controlled temperature, typically between 40°C and 50°C, for a duration ranging from several hours to 48 hours. Moderate shaking is required to keep the cellulose suspended.

-

Reaction Termination: To stop the enzymatic reaction, the mixture can be heated to denature the enzymes (e.g., boiling for 10 minutes) or placed in an ice bath.

-

Sample Clarification: Centrifuge the reaction mixture to pellet the remaining insoluble cellulose.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any fine particulates before analysis.

B. Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol details the analysis of the products from cellulose hydrolysis to quantify the concentration of this compound.

Objective: To separate and quantify this compound from a mixture of cello-oligosaccharides.

Instrumentation and Columns:

-

HPLC system with a Refractive Index (RI) detector.

-

An appropriate carbohydrate analysis column, such as an Agilent Hi-Plex Ca column (300 mm x 7.7 mm, 8 µm).

Chromatographic Conditions:

-

Mobile Phase: 100% Deionized Water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 85°C

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound, as well as other expected oligosaccharides like glucose, cellobiose, and cellotriose, in deionized water.

-

Sample Injection: Inject the filtered hydrolysate sample and the standard solutions into the HPLC system.

-

Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the concentration of this compound by integrating the peak area and comparing it to the standard curve.

III. Biological Signaling and Metabolic Pathways

This compound and other cellodextrins are not only metabolic intermediates but also act as signaling molecules in various biological systems.

A. Enzymatic Hydrolysis of Cellulose

The production of this compound is a key step in the breakdown of cellulose by cellulase enzyme complexes. This process involves the synergistic action of endoglucanases and exoglucanases (cellobiohydrolases).

References

An In-depth Technical Guide to the Solubility of D-(+)-Cellotetraose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-(+)-Cellotetraose in water and other common laboratory solvents. Due to the limited availability of direct quantitative data for this compound, this guide also includes relevant data for structurally similar cello-oligosaccharides to provide valuable context. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided to empower researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a cello-oligosaccharide, a linear chain of four D-glucose units linked by β-(1→4) glycosidic bonds. As a product of cellulose (B213188) hydrolysis, it is of significant interest in various fields, including biofuel research, food science, and as a substrate for enzymatic studies. Understanding its solubility is critical for its application in these areas, as it dictates how it can be handled, formulated, and utilized in aqueous and non-aqueous systems.

Solubility of this compound and Related Compounds

The solubility of cello-oligosaccharides is significantly influenced by their degree of polymerization (DP). Generally, shorter-chain cello-oligosaccharides (DP ≤ 6) exhibit good water solubility, while longer chains (DP ≥ 7) are almost insoluble in water.

Aqueous Solubility

| Compound | Degree of Polymerization (DP) | Aqueous Solubility | Temperature (°C) |

| This compound | 4 | 25 mg/mL | Not Specified |

| D-(+)-Cellotriose | 3 | 50 mg/mL | Not Specified |

| D-(+)-Cellopentaose | 5 | ≤ 2 mg/mL (Soluble) | Not Specified |

Table 1: Aqueous Solubility of this compound and Related Cello-oligosaccharides.

Solubility in Other Solvents

Quantitative solubility data for this compound in organic solvents is scarce. However, data for the closely related disaccharide, cellobiose (B7769950) (DP=2), can provide an indication of the types of solvents in which cellotetraose (B13520) might be soluble. It is important to note that due to its higher molecular weight and potentially stronger intermolecular hydrogen bonding, the solubility of cellotetraose is expected to be lower than that of cellobiose in the same solvent.

| Solvent | Cellobiose (DP=2) Solubility (g/L) at 20°C |

| Water | >100 |

| Dimethyl Sulfoxide (DMSO) | >100 |

| N,N-Dimethylformamide (DMF) | >100 |

| Methanol | 1 - 10 |

| Ethanol | 0.1 - 1 |

| Acetone | <0.01 |

| Acetonitrile | 0.1 - 1 |

| Tetrahydrofuran (THF) | <0.01 |

| Toluene | <0.001 |

| Hexane | <0.001 |

Table 2: Solubility of Cellobiose in Various Solvents at 20°C. This data is provided as a proxy and the solubility of this compound is likely to be lower.

Experimental Protocol for Determining Thermodynamic Solubility

The following section details a robust experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound using the widely accepted shake-flask method.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))

-

Volumetric flasks and pipettes

Experimental Workflow

The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Suspension:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.

-

Pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a consistent speed (e.g., 150-300 rpm) for a predetermined time to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Separation of Solid and Liquid Phases:

-

Remove the vials from the shaker and allow them to stand at the equilibration temperature for a short period to allow for some settling of the solid.

-

Centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the standard curve.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A common method for oligosaccharide analysis involves an amino-based column with an acetonitrile/water mobile phase and detection by RID or ELSD.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/L, or molarity).

-

The logical relationship for the HPLC analysis part of the protocol can be visualized as follows:

Caption: Logic flow for HPLC-based quantification of solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound and provided a detailed protocol for its experimental determination. While direct quantitative data, especially in organic solvents and as a function of temperature, is limited, the provided information on related compounds and the robust experimental workflow will enable researchers to obtain the necessary data for their specific needs. Accurate solubility data is fundamental for the successful application of this compound in various scientific and industrial fields.

References

D-(+)-Cellotetraose: A Primary Hydrolysis Product of Cellulose and a Key Bioactive Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellotetraose, a tetrasaccharide composed of four β-(1→4) linked D-glucose units, is a primary product of the enzymatic hydrolysis of cellulose (B213188). As a significant component of the soluble cello-oligosaccharide (COS) fraction, cellotetraose (B13520) is not merely an intermediate in cellulose degradation but also an important bioactive molecule. It plays a crucial role in inducing cellulase (B1617823) gene expression in cellulolytic microorganisms and acts as a Damage-Associated Molecular Pattern (DAMP) in plants, triggering immune responses. This technical guide provides a comprehensive overview of this compound, focusing on its production, analysis, and biological functions, with a particular emphasis on quantitative data and detailed experimental protocols.

Quantitative Data on Enzymatic Production of this compound

The enzymatic hydrolysis of cellulosic biomass is a complex process influenced by various factors, including the nature of the substrate, enzyme cocktail composition, and reaction conditions. The yield of specific cello-oligosaccharides, such as cellotetraose, can be optimized by carefully controlling these parameters.

Table 1: Quantitative Yields of Cello-oligosaccharides from Enzymatic Hydrolysis of Various Cellulose Substrates

| Substrate | Enzyme(s) | Temperature (°C) | pH | Substrate Conc. (%) | Reaction Time (h) | Cellobiose (B7769950) Yield ( g/100g cellulose) | Cellotriose (B13521) Yield ( g/100g cellulose) | Cellotetraose Yield ( g/100g cellulose) | Reference |

| Microcrystalline Cellulose | Cellulase (with β-glucosidase inhibitor) | 55 | 4.5 | 14 | 4 | 1.6 | - | - | [1] |

| Phyllostachys pubescens (bamboo) | Cellulase (with β-glucosidase inhibitor) | 55 | 4.5 | 14 | 4 | - | - | 1.43 | [1] |

| Dendrocalamus latiflorus (bamboo) | Cellulase (with β-glucosidase inhibitor) | 55 | 4.5 | 14 | 4 | - | 1.09 | - | [1] |

Note: The study on bamboo materials focused on optimizing for cellobiose and reported the highest yields of cellotriose and cellotetraose from different bamboo species under the same optimal conditions found for cellobiose production from microcrystalline cellulose.

Experimental Protocols

Enzymatic Production of this compound from Microcrystalline Cellulose

This protocol is adapted from studies on the enzymatic hydrolysis of cellulose to produce cello-oligosaccharides.[1]

a. Materials and Reagents:

-

Microcrystalline cellulose (MCC)

-

Cellulase enzyme complex (e.g., from Trichoderma reesei)

-

β-glucosidase inhibitor (e.g., δ-gluconolactone)

-

Citrate (B86180) buffer (pH 4.5)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

b. Equipment:

-

Shaking incubator or water bath with temperature control

-

pH meter

-

Centrifuge

-

Filtration apparatus (e.g., vacuum filtration with 0.22 µm filters)

-

Lyophilizer (optional)

c. Procedure:

-

Substrate Preparation: Prepare a 14% (w/v) suspension of microcrystalline cellulose in citrate buffer (pH 4.5).

-

Enzyme and Inhibitor Addition: Add the cellulase enzyme complex to the substrate suspension. The optimal enzyme concentration should be determined empirically but a starting point of 2 Filter Paper Units (FPU) per gram of substrate can be used. Add a β-glucosidase inhibitor (e.g., 2% w/v δ-gluconolactone) to prevent the breakdown of cellobiose and other short-chain oligosaccharides.

-

Hydrolysis Reaction: Incubate the reaction mixture at 55°C with constant agitation for 4 hours.

-

Enzyme Inactivation: Stop the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzymes.

-

Product Recovery:

-

Centrifuge the reaction mixture to pellet the remaining solid cellulose.

-

Collect the supernatant containing the soluble cello-oligosaccharides.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining fine particles.

-

-

Purification (Optional): The filtrate can be further purified using techniques such as size-exclusion chromatography or preparative HPLC to isolate this compound.

-

Lyophilization: The purified cellotetraose solution can be freeze-dried to obtain a stable powder.

Analysis of this compound by High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)

This protocol outlines a common method for the quantitative analysis of cello-oligosaccharides.[2]

a. Materials and Reagents:

-

This compound standard

-

Sodium hydroxide (NaOH), HPLC grade

-

Sodium acetate (B1210297), HPLC grade

-

Deionized water (18.2 MΩ·cm)

b. Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

A high-pH anion-exchange column (e.g., CarboPac™ PA1 or PA200)

-

Pulsed Amperometric Detector (PAD) with a gold working electrode

-

c. Chromatographic Conditions:

-

Column: High-pH anion-exchange column suitable for carbohydrate analysis.

-

Mobile Phase A: Deionized water

-

Mobile Phase B: 200 mM NaOH

-

Mobile Phase C: 1 M Sodium Acetate in 200 mM NaOH

-

Gradient Elution: A gradient of sodium acetate in a constant concentration of sodium hydroxide is typically used to separate cello-oligosaccharides of different degrees of polymerization. An example gradient is as follows:

-

0-5 min: Isocratic with 100 mM NaOH

-

5-30 min: Linear gradient of 0-200 mM Sodium Acetate in 100 mM NaOH

-

30-35 min: Column wash with a higher concentration of sodium acetate

-

35-45 min: Re-equilibration with 100 mM NaOH

-

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10-25 µL

-

Detection: Pulsed Amperometric Detection (PAD) using a standard carbohydrate waveform.

d. Sample Preparation:

-

Dilute the hydrolysate samples with deionized water to fall within the linear range of the detector.

-

Filter the diluted samples through a 0.22 µm syringe filter before injection.

e. Quantification:

-

Prepare a calibration curve using known concentrations of this compound standard.

-

Quantify the amount of cellotetraose in the samples by comparing the peak area to the calibration curve.

Analysis of this compound by MALDI-TOF Mass Spectrometry

This protocol provides a general workflow for the characterization of cello-oligosaccharides by MALDI-TOF MS.

a. Materials and Reagents:

-

Cello-oligosaccharide sample (from hydrolysis)

-

Matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% trifluoroacetic acid)

-

Calibration standards (optional, for accurate mass determination)

b. Equipment:

-

MALDI-TOF Mass Spectrometer

-

MALDI target plate

c. Procedure:

-

Sample Preparation: Mix the cello-oligosaccharide sample with the matrix solution in a 1:1 ratio (v/v) on the MALDI target plate.

-

Crystallization: Allow the mixture to air-dry at room temperature, forming a co-crystal of the sample and matrix.

-

Mass Spectrometry Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in positive ion reflectron mode.

-

The mass of cellotetraose ([M+Na]⁺) is expected to be approximately 689.2 m/z.

-

Signaling Pathways and Biological Functions

This compound as a Damage-Associated Molecular Pattern (DAMP) in Plants

Cellulose-derived oligomers, including cellotetraose, are recognized by plants as signals of cell wall damage, leading to the activation of defense responses. This signaling cascade shares similarities with pattern-triggered immunity (PTI).

Caption: Cellotetraose-induced plant immune signaling pathway.

The perception of cellotetraose at the cell surface by putative receptors, such as the receptor-like kinase CORK1, initiates a signaling cascade. This leads to a rapid influx of calcium ions into the cytoplasm, which in turn activates a Mitogen-Activated Protein Kinase (MAPK) cascade, involving the activation of MPK3 and MPK6. These kinases then phosphorylate downstream transcription factors, such as WRKY30, leading to the expression of defense-related genes and the mounting of an immune response.

Experimental Workflow for Assessing Cellotetraose-Induced Plant Defense Responses

This workflow outlines the key steps to investigate the role of cellotetraose in plant immunity.

Caption: Workflow for studying cellotetraose-induced plant defenses.

Conclusion

This compound is a key molecule in the context of cellulose degradation and biorefining, and its role as a signaling molecule in biological systems is of growing interest. For researchers in plant science and drug development, understanding the production, analysis, and biological activity of cellotetraose is crucial. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the applications of this versatile oligosaccharide. The elucidation of its signaling pathways opens up new avenues for the development of novel plant defense elicitors and potentially new therapeutic agents.

References

An In-depth Technical Guide to the Discovery and History of Cello-oligosaccharides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cello-oligosaccharides (COS) are short-chain carbohydrates derived from cellulose (B213188), the most abundant biopolymer on Earth. Comprising β-1,4-linked D-glucose units, these oligosaccharides have garnered significant interest in recent decades due to their diverse biological activities, most notably their prebiotic potential. This technical guide provides a comprehensive overview of the discovery, history, production, and biological significance of cello-oligosaccharides, with a focus on their applications in research and drug development. Detailed experimental protocols for their production and analysis are provided, alongside a quantitative summary of their physicochemical and biological properties. Furthermore, key signaling pathways associated with their prebiotic effects are illustrated to provide a deeper understanding of their mechanism of action.

Discovery and History